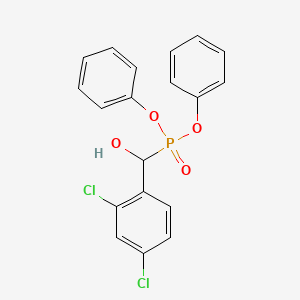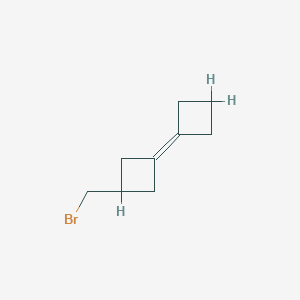
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups, including a tetramethyl dioxaborolane group and a dihydroisoquinolinone group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and Density Functional Theory (DFT). For a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, it was found that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one” likely participates in various chemical reactions. For instance, compounds with a tetramethyl dioxaborolane group have been reported to undergo borylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, have been reported. It has a molecular formula of C16H21BO6, an average mass of 320.145 Da, and a monoisotopic mass of 320.143127 Da. It has a density of 1.2±0.1 g/cm3, a boiling point of 435.4±35.0 °C at 760 mmHg, and a flash point of 217.1±25.9 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Introduction of Aryl and Vinyl Substituents : A straightforward and general procedure for introducing aryl and vinyl substituents at specific positions of the quinoline nucleus was developed, utilizing Suzuki cross-coupling reactions. This methodology highlights the compound's utility as a precursor for regioselective modification, enabling the synthesis of diverse quinoline derivatives with potential applications in material science and pharmaceutical chemistry (Babudri et al., 2006).
Mechanistic Studies and Methodological Advances
- Asymmetric Pictet–Spengler Reaction : Tetrahydroisoquinolines, including derivatives similar to the queried compound, are foundational in synthesizing a wide range of biologically active natural products, primarily alkaloids. The asymmetric variant of the Pictet–Spengler Reaction (PSR) is highlighted for constructing tetrahydroisoquinoline cores, demonstrating the compound's relevance in synthesizing natural product analogs with significant biological properties (Heravi et al., 2018).
Structural and Conformational Analysis
- Crystal Structure and DFT Study : The synthesis, crystallographic analysis, and conformational studies of related boric acid ester intermediates were performed, providing insights into the electronic structure and reactivity of these compounds. DFT calculations correlated well with X-ray diffraction data, affirming the utility of such compounds in detailed mechanistic studies and the design of novel organic synthesis strategies (Huang et al., 2021).
Orientations Futures
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one” could be a subject of future research, given its complex structure and the presence of functional groups that are known to participate in various chemical reactions . Further studies could focus on its synthesis, characterization, potential applications, and safety profile.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-7H,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWRHZGPCYRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC(=O)C3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)



![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)






![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)